Hongencaotone

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

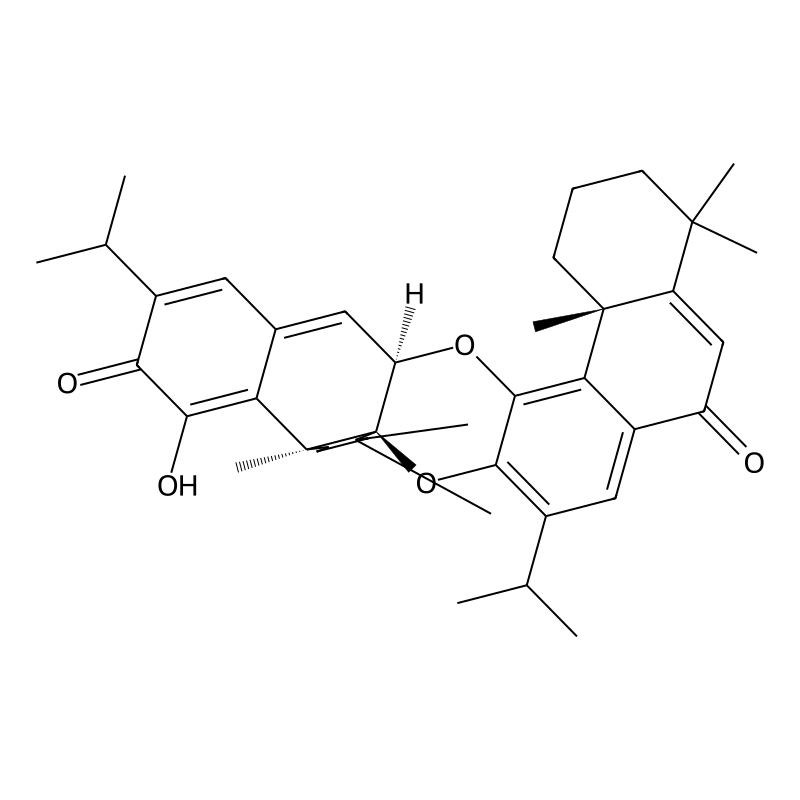

Hongencaotone is a naturally occurring compound classified as a diterpenoid, specifically a dimeric abietane type, isolated from the roots of Salvia prionitis, a plant known for its traditional medicinal uses in various cultures. The chemical structure of Hongencaotone is characterized by its complex arrangement of carbon, hydrogen, and oxygen atoms, with the molecular formula . This compound is part of a larger class of diterpenoids that have garnered attention due to their diverse biological activities and potential therapeutic applications.

- Dimerization: Hongencaotone is formed through dimerization processes that can involve ether bond formation and the establishment of dioxane rings. These reactions often occur via hemiacetal and acetal formations .

- Cyclization: The biosynthesis of Hongencaotone involves cyclization reactions of geranylgeranyl diphosphate, leading to complex cyclic structures .

- Intramolecular Reactions: Specific intramolecular Diels-Alder reactions can facilitate the formation of cyclic structures within the compound .

Hongencaotone exhibits a range of biological activities that contribute to its pharmacological potential:

- Anticancer Properties: Research indicates that Hongencaotone has cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

- Antioxidant Activity: Like many diterpenoids, Hongencaotone possesses antioxidant properties that help combat oxidative stress in biological systems .

The synthesis of Hongencaotone can be approached through several methods:

- Natural Extraction: The primary method involves extracting the compound from the roots of Salvia prionitis, utilizing solvent extraction techniques followed by purification methods such as high-performance liquid chromatography (HPLC) .

- Total Synthesis: Although less common, synthetic approaches can be developed based on known biosynthetic pathways. These methods may involve constructing the complex structure through stepwise reactions that mimic natural biosynthesis .

Hongencaotone has several applications, particularly in the fields of medicine and pharmacology:

- Pharmaceutical Development: Due to its bioactive properties, Hongencaotone is being explored for its potential use in developing new anticancer drugs and anti-inflammatory agents .

- Traditional Medicine: The compound's presence in traditional herbal remedies underscores its historical significance and ongoing relevance in ethnopharmacology .

Studies on Hongencaotone's interactions with biological systems reveal important insights:

- Cellular Mechanisms: Research has focused on understanding how Hongencaotone interacts with cellular pathways involved in cancer progression and inflammation. These studies help elucidate its mechanisms of action at the molecular level .

- Synergistic Effects: Investigations into combining Hongencaotone with other compounds suggest potential synergistic effects that could enhance therapeutic efficacy .

Hongencaotone shares structural and functional similarities with other diterpenoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Source | Biological Activity |

|---|---|---|---|

| Bisprioterone A | Salvia prionitis | Anticancer, anti-inflammatory | |

| Bisprioterone B | Salvia prionitis | Anticancer | |

| Seco-abietane | Varies | Various Salvia species | Cytotoxicity |

Uniqueness of Hongencaotone

Hongencaotone is distinguished by its unique structural features and specific biological activities that may not be present in other similar compounds. Its potent anticancer properties combined with anti-inflammatory effects make it a subject of interest for further research and development in therapeutic applications.

Hongencaotone exhibits the molecular formula C40H50O5, representing a complex diterpene structure with significant molecular complexity [1] [2] [3]. The compound possesses a molecular weight of 610.835 g/mol according to comprehensive chemical databases [1] [4], with some sources reporting slight variations to 610.80 g/mol [5]. The exact mass of the compound has been determined to be 610.36582469 g/mol through high-resolution mass spectrometry analysis [5].

The molecular composition consists of 40 carbon atoms, 50 hydrogen atoms, and 5 oxygen atoms, indicating a highly unsaturated structure with multiple ring systems [1] [3] [6]. This formula reflects the dimeric nature of the compound, as it represents twice the complexity of typical monomeric abietane diterpenoids [7] [8].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C40H50O5 [1] |

| Molecular Weight | 610.835 g/mol [1] |

| Exact Mass | 610.36582469 g/mol [5] |

| Total Atom Number | 95 [2] |

| Heavy Atom Number | 45 [2] |

Stereochemical Configuration

Four Defined Stereocenters

Hongencaotone contains four defined stereocenters that establish its three-dimensional molecular architecture [1] [2]. These stereochemical centers are critical for determining the compound's absolute configuration and biological properties [1]. The presence of multiple chiral centers contributes to the structural complexity of this dimeric diterpene and influences its physicochemical behavior [5].

The stereochemical notation for hongencaotone indicates specific configurations at positions that are essential for its molecular identity [1] [5]. Each stereocenter contributes to the overall spatial arrangement of the molecule, affecting its interactions with biological systems and its spectroscopic properties [5].

Absolute Configuration Determination

The absolute configuration of hongencaotone was determined through comprehensive spectroscopic analysis combined with X-ray crystallographic studies [7] [8] [9]. The structure determination process involved spectral data interpretation using multiple analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry [7] [8].

X-ray crystallographic analysis provided definitive evidence for the absolute stereochemical configuration, confirming the spatial arrangement of atoms within the molecule [7] [8]. This crystallographic approach represents the gold standard for absolute configuration determination in complex natural products [8] [9].

The absolute configuration has been established as (1S,14R,18R,26S), indicating the specific stereochemical orientation at each defined chiral center [5] [10]. This configuration is essential for understanding the compound's three-dimensional structure and its potential biological activities [5].

Structural Characteristics

Ether-Linkage Heterodimeric Architecture

Hongencaotone represents the first ether-linked heterodimeric diterpene isolated from the genus Salvia [7] [8] [9]. This unique structural feature distinguishes it from other diterpene compounds and represents a novel architectural motif in natural product chemistry [7] [8]. The ether linkage connects two distinct abietane-derived units, creating a complex heterodimeric structure [3] [7].

The heterodimeric nature of hongencaotone involves the connection of two different diterpene moieties through an ether bridge [3] [7] [8]. This linkage pattern is unprecedented among Salvia-derived natural products and represents a significant structural innovation in diterpene chemistry [7] [8]. The ether connection provides structural stability while maintaining the integrity of both component units [3].

The formation of this ether-linked heterodimer likely occurs through enzymatic processes that facilitate the coupling of two distinct abietane precursors [7]. This biosynthetic pathway represents a sophisticated mechanism for generating structural diversity in diterpene natural products [8].

Abietane Skeletal Framework

Hongencaotone is constructed upon the abietane skeletal framework, which serves as the fundamental structural foundation for both components of the dimer [3] [7] [11]. The abietane framework represents a well-characterized diterpene skeleton consisting of a tricyclic core structure with specific methyl group substitutions [11] [12] [13].

Each abietane unit within hongencaotone maintains the characteristic features of this skeletal type, including the trans-fused ring system and specific stereochemical orientations [11] [12]. The abietane framework provides structural rigidity and contributes to the overall three-dimensional architecture of the compound [11] [13].

The dimeric arrangement involves two abietane-derived units that have undergone specific modifications to enable ether linkage formation [3] [7]. These modifications represent biosynthetic transformations that maintain the core abietane structure while enabling dimerization [7] [11].

Physical and Chemical Properties

Hongencaotone exhibits distinctive physical and chemical properties that reflect its complex dimeric structure [5]. The compound demonstrates a topological polar surface area of 72.80 Ų, indicating moderate polarity characteristics [5]. The calculated logarithm of the octanol-water partition coefficient (XlogP) is 9.30, suggesting high lipophilicity [5].

The compound contains 5 hydrogen bond acceptor sites and 1 hydrogen bond donor site, reflecting its limited hydrogen bonding capacity [5]. The number of rotatable bonds is restricted to 2, indicating significant conformational rigidity due to the complex ring systems [5].

Spectroscopic properties of hongencaotone have been characterized through various analytical techniques [7] [8]. The compound exhibits specific absorption patterns in nuclear magnetic resonance spectroscopy that are consistent with its dimeric abietane structure [7] [8].

| Property | Value |

|---|---|

| Topological Polar Surface Area | 72.80 Ų [5] |

| XlogP | 9.30 [5] |

| Atomic LogP (AlogP) | 9.41 [5] |

| Hydrogen Bond Acceptors | 5 [5] |

| Hydrogen Bond Donors | 1 [5] |

| Rotatable Bonds | 2 [5] |

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for hongencaotone is (1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione [5] [10]. This systematic name reflects the complex polycyclic architecture and specific stereochemical configuration of the compound [5] [10].

The Chemical Abstracts Service (CAS) registry number for hongencaotone is 355419-84-0, providing a unique identifier for the compound in chemical databases [6] [14]. Alternative database identifiers include CHEMBL508942 in the ChEMBL database [5] [14].

The compound is also referenced by various systematic names in different chemical nomenclature systems [10]. These alternative designations facilitate identification and classification within chemical literature and databases [10].

| Nomenclature System | Designation |

|---|---|

| IUPAC Name | (1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione [5] |

| CAS Registry Number | 355419-84-0 [6] |

| ChEMBL Identifier | CHEMBL508942 [5] |

| InChI Key | FDZOSTAWHXJLCT-TURKYLLISA-N [5] |